molecular formula C11H18NO4- B8818476 (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid CAS No. 1253791-53-5

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B8818476
CAS No.: 1253791-53-5
M. Wt: 228.26 g/mol
InChI Key: IPLCSDCAWNDONJ-YUMQZZPRSA-M
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Description

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is a chiral compound widely used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is particularly valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a ketone, while reduction of the carboxylic acid can produce an alcohol.

Scientific Research Applications

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    (3R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Contains a phenyl group, offering different reactivity and applications.

Uniqueness

The uniqueness of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid lies in its specific stereochemistry and functional groups, which make it particularly useful in asymmetric synthesis and as a versatile intermediate in the preparation of various complex molecules .

Properties

CAS No.

1253791-53-5

Molecular Formula

C11H18NO4-

Molecular Weight

228.26 g/mol

IUPAC Name

(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8-/m0/s1

InChI Key

IPLCSDCAWNDONJ-YUMQZZPRSA-M

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)[O-])C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1C(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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